2-(2,4-Dichlorophenyl)-4,6-dimethyl-1,3-dioxane
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Overview
Description
2-(2,4-Dichlorophenyl)-4,6-dimethyl-1,3-dioxane is an organic compound characterized by its unique structure, which includes a dioxane ring substituted with dichlorophenyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-4,6-dimethyl-1,3-dioxane typically involves the reaction of 2,4-dichlorophenol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxane ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid
Solvent: Common solvents include dichloromethane or toluene
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-4,6-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include:
Oxidation: Dichlorophenyl ketones or carboxylic acids
Reduction: Dichlorophenyl alcohols
Substitution: Compounds with substituted functional groups in place of chlorine
Scientific Research Applications
2-(2,4-Dichlorophenyl)-4,6-dimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-4,6-dimethyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.
2,4-Dichlorophenylboronic acid: Used in Suzuki coupling reactions for the synthesis of biologically active molecules.
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.
Uniqueness
2-(2,4-Dichlorophenyl)-4,6-dimethyl-1,3-dioxane is unique due to its dioxane ring structure, which imparts specific chemical properties and reactivity
Properties
CAS No. |
5436-78-2 |
---|---|
Molecular Formula |
C12H14Cl2O2 |
Molecular Weight |
261.14 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-4,6-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C12H14Cl2O2/c1-7-5-8(2)16-12(15-7)10-4-3-9(13)6-11(10)14/h3-4,6-8,12H,5H2,1-2H3 |
InChI Key |
KQZRSXYYNRYSLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC(O1)C2=C(C=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
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